![molecular formula C7H8O B2742856 Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)- CAS No. 16620-79-4](/img/structure/B2742856.png)

Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

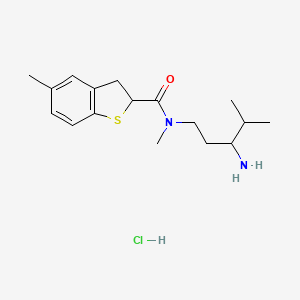

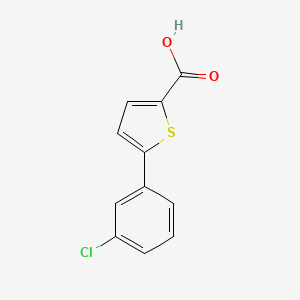

“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” is a chemical compound with the molecular formula C7H8O . It is also known by other names such as Dehydronorcamphor, Norcamphor, dehydro-, 2-Norbornen-5-one, 2-Norbornenone, 5-Norbornen-2-one, and (±)-Bicyclo [2.2.1]hept-5-ene-2-one .

Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” has a molecular weight of 108.1378 . Its IUPAC Standard InChI is InChI=1S/C7H8O/c8-7-4-5-1-2-6 (7)3-5/h1-2,5-6H,3-4H2 .Wissenschaftliche Forschungsanwendungen

Precursor to Carbocyclic Nucleoside Carbovir

This compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir . Carbovir is a potent inhibitor of HIV-1 and based on clinical trials, it could become an alternative to AZT .

1,3-Dipolar Rearrangement Studies

The compound has been used in studies deciphering the mechanism of the 1,3-dipolar rearrangement between acetonitrile oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives . This research helps in understanding the molecular mechanisms and rationalizing chemical reactivity .

Precursor to Amino-peramivir

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one can be used as a precursor to prepare amino-peramivir , a potent neuraminidase inhibitor. Neuraminidase inhibitors are a class of drugs commonly used in the treatment and prevention of influenzavirus infections .

Precursor to 4-Amino-5-halopentanoic Acids

This compound can also be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids . These compounds are potential GABA aminotransferase (GABA-AT) inactivators . GABA-AT inactivators are used in the treatment of various neurological disorders, including epilepsy and neuropathic pain .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (1S,4S)-bicyclo[22It’s known that this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir .

Mode of Action

The exact mode of action of (1S,4S)-bicyclo[22It’s known that the compound undergoes a 1,3-dipolar rearrangement with acetonitrile oxide . This reaction involves the formation of C−C and O−C bonds, with the electron density at the N−C triple bond being depopulated .

Biochemical Pathways

The compound is involved in the synthesis of carbocyclic nucleosides, such as carbovir . Carbovir is a potent inhibitor of HIV-1 and has been considered as an alternative to AZT . The biochemical pathways affected by (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives would therefore be related to the inhibition of HIV-1.

Result of Action

The molecular and cellular effects of (1S,4S)-bicyclo[22It’s known that the compound and its derivatives can inhibit hiv-1 . This suggests that the compound could have antiviral effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,4S)-bicyclo[22It’s known that the compound can undergo various transformations in the presence of transition metals . This suggests that the compound’s action could be influenced by the presence of certain metals.

Eigenschaften

IUPAC Name |

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQXEIFQYCVOPD-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC(=O)[C@@H]1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)

![2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2742777.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)

![17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2742792.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)